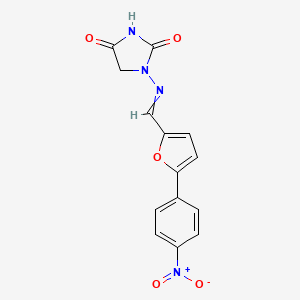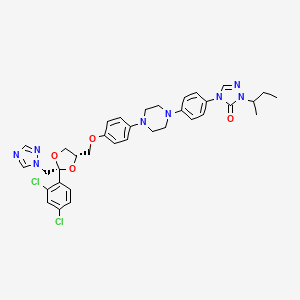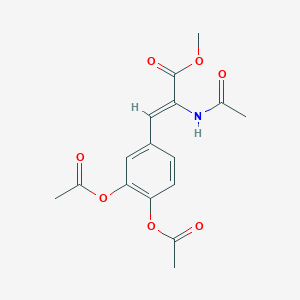
Imipramine N-oxide monohydrate
Übersicht
Beschreibung
Imipramine N-oxide monohydrate is a tricyclic antidepressant compound that was introduced in Europe in the 1960s for the treatment of depression. It is both an analogue and a metabolite of imipramine, sharing similar effects but with a faster onset of action and slightly higher efficacy. This compound is known for having fewer and less marked side effects compared to imipramine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Imipramine N-oxide monohydrate can be synthesized through the oxidation of imipramine using flavin-containing monooxygenase (FMO) enzymes. The optimum pH for this N-oxidation reaction is found to be 8.5, and the reaction is typically carried out at a temperature of 45°C for 20 minutes .
Industrial Production Methods: Industrial production of this compound involves the use of large-scale oxidation processes, where imipramine is treated with oxidizing agents under controlled conditions to yield the N-oxide derivative. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions: Imipramine N-oxide monohydrate primarily undergoes oxidation reactions. The FMO-mediated metabolism of imipramine leads to the formation of imipramine N-oxide, which is pharmacologically inactive .
Common Reagents and Conditions: The oxidation of imipramine to imipramine N-oxide typically involves the use of FMO enzymes, detergents like sodium cholate or Lubrol PX, and a pH of 8.5. The reaction is carried out at 45°C for optimal enzyme activity .
Major Products: The major product of the oxidation reaction is imipramine N-oxide, which is an inactive metabolite of imipramine .
Wissenschaftliche Forschungsanwendungen
Imipramine N-oxide monohydrate has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a model compound to study the metabolism of tricyclic antidepressants and the role of FMO enzymes in drug metabolism. Additionally, it serves as a reference compound in pharmacokinetic studies to understand the metabolic pathways and pharmacological effects of tricyclic antidepressants .
Wirkmechanismus
The mechanism of action of imipramine N-oxide monohydrate is not well elucidated. based on its close relationship with imipramine, it is likely to act as a serotonin and norepinephrine reuptake inhibitor. It may also act as an antagonist to serotonin, adrenaline, histamine, and muscarinic acetylcholine receptors, though with weaker antiadrenergic and anticholinergic actions compared to imipramine .
Vergleich Mit ähnlichen Verbindungen
- Imipramine
- Amitriptyline
- Nortriptyline
Comparison: Imipramine N-oxide monohydrate is unique in its faster onset of action and slightly higher efficacy compared to imipramine. It also has fewer and less marked side effects, including diminished orthostatic hypotension and anticholinergic effects like dry mouth, sweating, dizziness, and fatigue . Compared to other tricyclic antidepressants like amitriptyline and nortriptyline, this compound has a distinct metabolic pathway involving FMO-mediated oxidation, leading to its inactive N-oxide form .
Eigenschaften
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine oxide;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O.H2O/c1-21(2,22)15-7-14-20-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20;/h3-6,8-11H,7,12-15H2,1-2H3;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXNUQYIRZIYMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)[O-].O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20153305 | |
| Record name | Imipramine N-oxide monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215681-42-7 | |
| Record name | Imipramine N-oxide monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215681427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imipramine N-oxide monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMIPRAMINOXIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J3VBH1PDI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B7796871.png)
![4-chloro-3H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B7796879.png)



![2-methoxy-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7796901.png)
![N-[3-aminopropyl(propan-2-yl)amino]-N-hydroxynitrous amide](/img/structure/B7796903.png)




